β2-Adrenoceptor Binding Affinity and Selectivity Ratio: (S)-Salmeterol vs. (R)-Salmeterol and Racemic Salmeterol
In competitive radioligand binding assays using recombinant human β1- and β2-adrenoceptors expressed in Sf9 cells, (S)-salmeterol exhibited a β2 Kd of 5,060 nM and a β1 Kd of 10.9 nM, yielding a β2-selectivity ratio of 464 [1]. By direct comparison, (R)-salmeterol showed a β2 Kd of 190 nM and β1 Kd of 1.65 nM (selectivity ratio 115), while racemic (RS)-salmeterol showed a β2 Kd of 297 nM and β1 Kd of 2.63 nM (selectivity ratio 113) [1]. The (S)-enantiomer thus displays approximately 4-fold higher selectivity by this ratio metric (464 vs. 113–115) despite possessing only 1/17th to 1/27th the absolute β2-receptor affinity of the racemate and (R)-enantiomer, respectively [1].
| Evidence Dimension | β2-adrenoceptor binding selectivity ratio (β2 Kd / β1 Kd) in recombinant human receptors |
|---|---|
| Target Compound Data | (S)-Salmeterol: β2 Kd = 5,060 nM; β1 Kd = 10.9 nM; Selectivity Ratio = 464 |
| Comparator Or Baseline | (R)-Salmeterol: β2 Kd = 190 nM; β1 Kd = 1.65 nM; Ratio = 115. (RS)-Salmeterol: β2 Kd = 297 nM; β1 Kd = 2.63 nM; Ratio = 113 |
| Quantified Difference | Selectivity ratio 4.0-fold higher for (S)- vs. (R)-salmeterol (464 vs. 115); β2 affinity 26.6-fold lower for (S)- vs. (R)-salmeterol (5,060 vs. 190 nM) |
| Conditions | Recombinant human β1AR and β2AR expressed in Sf9 cell membranes; [125I]iodopindolol radioligand competition binding; incubation 60 min at 22°C |
Why This Matters
This quantitative selectivity differential means that procurement of the correct enantiomer is critical for studies investigating β2- vs. β1-mediated signaling, as use of the wrong enantiomer would invert the receptor-subtype bias and confound experimental interpretation.
- [1] US Patent 6,254,882 B2. Methods and compositions for treating pulmonary disorders using optically pure (S)-salmeterol. Sepracor Inc. Table: Binding (Kd, nM) of β-Adrenergic Agonists. Filed Sep 16, 1997. Published Jul 3, 2001. View Source
